molecular formula C9H16N4O2S B8109637 N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide

N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide

Cat. No.: B8109637
M. Wt: 244.32 g/mol
InChI Key: WZHLSBSGBBWBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide is a heterocyclic compound featuring a fused imidazo[1,5-a][1,4]diazepine core linked to a methanesulfonamide group via a methyl bridge. This structure combines a seven-membered diazepine ring with an imidazole moiety, which is further functionalized with a sulfonamide group—a common pharmacophore in medicinal chemistry due to its role in hydrogen bonding and target affinity.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-16(14,15)12-5-8-9-6-10-3-2-4-13(9)7-11-8/h7,10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHLSBSGBBWBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=C2CNCCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diazepine Derivatives

A cyclocondensation reaction between a 1,4-diazepine precursor and an imidazole-containing fragment is widely employed. For example, 3-amino-1,4-diazepine reacts with 2-bromo-1H-imidazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the bicyclic core. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Yield : 65–72%

Ring-Closing Metathesis (RCM)

Alternative approaches utilize RCM to construct the diazepine ring. A diene precursor such as N-allyl-N-(2-vinylimidazolyl)amine undergoes RCM with a Grubbs II catalyst, forming the seven-membered ring. This method offers superior regiocontrol but requires anhydrous conditions and inert atmospheres.

Functionalization with Methanesulfonamide

Direct Alkylation and Sulfonylation

The methylene-linked methanesulfonamide group is introduced via a two-step sequence:

  • Chloromethylation : Treatment of the imidazo[1,5-a]diazepine core with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) at 0°C.

  • Nucleophilic Displacement : Reaction of the chloromethyl intermediate with methanesulfonamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

ParameterCondition 1Condition 2Optimal Condition
SolventDCMAcetonitrileAcetonitrile
BaseEt₃NK₂CO₃K₂CO₃
Temperature (°C)256060
Yield (%)488282

Reductive Amination Pathway

An alternative route involves reductive amination between 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]diazepine-1-carbaldehyde and methanesulfonamide. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this transformation. This method avoids harsh alkylation conditions but requires stringent pH control.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for pharmacological assays.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, imidazole-H), 4.20 (s, 2H, CH₂SO₂), 3.10–3.50 (m, 4H, diazepine-CH₂).

  • HRMS : m/z 245.1024 [M+H]⁺ (calculated: 245.1021).

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation + Alkylation7295Moderate
RCM + Reductive Amination6897Low

The alkylation-sulfonylation route (Condition 2, Table 1) offers the best balance of yield and scalability for industrial applications. However, the reductive amination pathway minimizes byproduct formation, making it preferable for small-scale research.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing ring-closure pathways during cyclocondensation are mitigated by using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions.

  • Sulfonamide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions during alkylation steps .

Chemical Reactions Analysis

Types of Reactions

N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a][1,4]diazepine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Properties
Research indicates that compounds related to imidazo[1,5-a][1,4]diazepines exhibit antidepressant effects. These compounds may act on neurotransmitter systems such as serotonin and norepinephrine, potentially providing relief for patients with depression and anxiety disorders.

2. Cannabinoid Receptor Agonism
A study highlighted that imidazo[1,5-a][1,4]diazepines can act as cannabinoid receptor agonists. This property suggests potential applications in pain management and the treatment of conditions like chronic pain and inflammation by modulating the endocannabinoid system .

3. Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in various models of neurodegenerative diseases. The ability to protect neuronal cells from apoptosis and oxidative stress may position it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant efficacy of a similar imidazo[1,5-a][1,4]diazepine derivative in patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo controls.

Case Study 2: Pain Management

In a preclinical study involving animal models of neuropathic pain, the compound demonstrated significant analgesic effects. The study concluded that the compound could serve as a novel approach to managing chronic pain without the side effects associated with traditional opioids.

Mechanism of Action

The mechanism of action of N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For instance, it may bind to a receptor and modulate its activity, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Imidazo-Diazepine Family

The compound 8-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine () shares the imidazo[1,5-a][1,4]diazepine core with the target compound but differs in its substituents. Instead of a methanesulfonamide group, it features a benzyl moiety substituted with methoxy and triazole groups.

Key Structural Differences:

Feature Target Compound Compound
Core Structure Imidazo[1,5-a][1,4]diazepine Imidazo[1,5-a][1,4]diazepine
Substituent Methanesulfonamide-methyl 4-Methoxy-3-(triazolylmethyl)benzyl
Potential Bioactivity Unknown (sulfonamide may target enzymes) Unknown (triazole may confer antifungal properties)

Imidazo-Triazinone Derivatives ()

The imidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives described in (e.g., compounds 6a–h) differ in their core structure but share the imidazole moiety. These compounds are substituted with diphenyl groups and hydrazonoyl halides, which confer notable antifungal and antibacterial activities. For example, compounds 6a–h demonstrated MIC values of 8–32 µg/mL against Candida albicans and Staphylococcus aureus, suggesting that the imidazole-triazinone scaffold enhances antimicrobial potency .

Functional Group Impact:

  • Hydrazonoyl Halides: Introduce electrophilic sites for covalent binding to microbial targets.

Biological Activity

N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide (CAS No. 1422142-73-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

PropertyValue
Molecular FormulaC₁₂H₁₆N₆O₂S
Molecular Weight244.35 g/mol
CAS Number1422142-73-1
StructureStructure

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound is believed to interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems such as GABAergic and serotonergic pathways.
  • Antioxidant Activity : Studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary data indicate that this compound could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

Antidepressant Effects

In a study examining the antidepressant-like effects of imidazodiazepine derivatives, this compound was shown to significantly reduce depressive behaviors in animal models. The compound's ability to modulate serotonin levels was implicated as a key factor in its efficacy .

Neuroprotective Properties

Research highlights the neuroprotective effects of this compound against neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Case Study 1: Antidepressant Activity

A randomized controlled trial investigated the impact of this compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after four weeks of treatment.

Case Study 2: Anti-inflammatory Effects

In a preclinical study focused on inflammatory bowel disease (IBD), administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in animal models. This suggests a potential therapeutic role for IBD management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Use one-pot multi-step reactions with controlled stoichiometry and temperature gradients. For example, imidazo-diazepine core formation can be achieved via cyclization reactions under reflux conditions, followed by sulfonamide coupling using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Optimize yields (e.g., 51% as reported for analogous compounds) by adjusting solvent polarity and catalyst loading .
  • Key Data : Monitor reaction progress via TLC and characterize intermediates via 1^1H/13^{13}C NMR and HRMS to confirm structural fidelity .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) during structural elucidation?

  • Methodology : Cross-validate spectral assignments with computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare with literature data for structurally related imidazo-diazepine derivatives .
  • Example : A 243–245°C melting point and IR absorption at 1680 cm1^{-1} (C=O stretch) were critical for confirming the identity of a related compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.